molecular formula C12H12N2O4 B2520333 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 882238-14-4

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2520333
CAS No.: 882238-14-4
M. Wt: 248.238
InChI Key: WURQRAFRDPPKJG-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 882238-14-4) is a high-purity pyrazole-carboxylic acid derivative offered with a minimum purity of 95% . This compound features a 1H-pyrazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2,5-dimethoxyphenyl group, yielding a molecular formula of C12H12N2O4 and a molecular weight of 248.24 g/mol . Key physicochemical properties include a predicted density of 1.328 g/cm³ and a high boiling point of 493.4°C at 760 mmHg, indicating thermal stability suitable for various research conditions . As a building block, this compound is of significant value in medicinal chemistry and drug discovery research for the synthesis of novel molecules, particularly in constructing compound libraries or developing targeted inhibitors . Researchers utilize this chemical strictly for laboratory R&D purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; safety information indicates that it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-7-3-4-11(18-2)8(5-7)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQRAFRDPPKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882238-14-4
Record name 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through various methods, including oxidation of a methyl group or direct carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Inspired by known pyrazole-based HIV inhibitors, researchers screened various pyrazole derivatives, including 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid, for their efficacy against HIV-1. The compound exhibited non-toxic activity in cell cultures and demonstrated a dose-dependent response against viral replication, suggesting it may serve as a lead compound for further development in antiviral therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it has shown promise in reducing inflammation markers, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases. Its mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by carboxylation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Steps Reagents Conditions
Step 1Starting materials (e.g., 2,5-dimethoxybenzaldehyde)Reflux in ethanol
Step 2Hydrazine hydrateHeat under reflux
Step 3Carboxylic acid derivativeAcidic conditions

Neuropathic Pain Management

The compound has been explored for its potential in managing neuropathic pain through cannabinoid receptor modulation. It acts as a partial agonist at CB1 receptors, demonstrating efficacy in animal models for pain relief without the central nervous system side effects associated with full agonists .

Antifungal Activity

In addition to its antiviral and anti-inflammatory properties, this compound has exhibited antifungal activities against various strains of fungi. Comparative studies showed that it possesses competitive antifungal properties similar to established antifungal agents like cycloheximide .

Case Studies

Several case studies have documented the applications of this compound:

  • Case Study 1: HIV Inhibition
    A study evaluated the effects of pyrazole derivatives on HIV-1 replication in vitro. The results indicated that this compound significantly inhibited viral replication without cytotoxic effects on host cells .
  • Case Study 2: Inflammation Reduction
    In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines compared to control groups. This suggests its potential role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below compares the target compound with structurally related pyrazole-carboxylic acid derivatives, highlighting key differences in substituents and similarity scores (calculated using Tanimoto coefficients):

Compound Name Substituent Position(s) Similarity Score CAS Number Molecular Formula Key Features
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid 4-MeO-phenyl 1.00 1257877-12-5 C₁₁H₁₀N₂O₃ Single methoxy, para position
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid 6-MeO-naphthyl 0.98 882238-14-4 C₁₅H₁₂N₂O₃ Extended aromatic system
5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 2-Cl-phenyl 0.83 SC-17520 C₁₀H₇ClN₂O₂ Electron-withdrawing Cl substituent
5-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid 2,5-diCl-phenyl 0.81 SC-17515 C₁₀H₆Cl₂N₂O₂ Dual Cl substituents
Methyl 5-phenyl-1H-pyrazole-3-carboxylate Phenyl, methyl ester 0.79 865887-11-2 C₁₁H₁₀N₂O₂ Esterified carboxylic acid

Key Observations :

  • Electronic Effects : The 2,5-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, enhancing the electron-rich nature of the pyrazole ring compared to chloro-substituted analogues (e.g., 2-Cl or 2,5-diCl derivatives) . This impacts reactivity in electrophilic substitution reactions and binding affinity in biological targets.
  • Solubility : The carboxylic acid group confers higher aqueous solubility relative to ester derivatives (e.g., methyl 5-phenyl-1H-pyrazole-3-carboxylate) .

Biological Activity

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H12N2O4C_{12}H_{12}N_{2}O_{4} and a molecular weight of 248.23 g/mol. Its structure features a pyrazole ring substituted at the 5-position with a 2,5-dimethoxyphenyl group and a carboxylic acid group at the 3-position. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Binding : The compound's structure suggests it may modulate receptor functions, although specific receptor targets remain to be fully elucidated .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been studied for its potential to alleviate pain through modulation of biochemical pathways associated with inflammation .

Antitumor Activity

The pyrazole scaffold is recognized for its anticancer properties. Compounds containing this structure have shown efficacy against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer

Studies have demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells and inhibit cell proliferation .

Research Findings and Case Studies

Recent studies have evaluated the biological efficacy of related pyrazole compounds, providing insights into the potential applications of this compound.

StudyFindings
Xia et al. (2022)Identified significant antitumor activity in pyrazole derivatives with IC50 values indicating effective growth inhibition in various cancer cell lines .
Fan et al. (2020)Reported on the synthesis and evaluation of pyrazole derivatives showing autophagy induction without apoptosis in certain lung cancer cell lines .
Desai et al. (2008)Investigated antioxidant and antimicrobial activities of related pyrazoles, suggesting broad therapeutic potential beyond anticancer applications .

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